molecular formula C22H24FN5O5S B12421151 NBTIs-IN-4

NBTIs-IN-4

Cat. No.: B12421151
M. Wt: 489.5 g/mol
InChI Key: QUTCIOKBWBLIHI-YBEBCVOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBTIs-IN-4 involves multiple steps, including the formation of tricyclic analogs with amide linkages. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are essential to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

NBTIs-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and acids or bases to control the pH of the reaction environment .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .

Biological Activity

NBTIs-IN-4 is a novel bacterial topoisomerase inhibitor that demonstrates significant antibacterial activity against a variety of Gram-positive pathogens. This compound is part of a broader class of novel bacterial topoisomerase inhibitors (NBTIs) that target critical enzymes in bacterial DNA replication and transcription, specifically DNA gyrase and topoisomerase IV (topo IV). The dual-targeting mechanism of NBTIs is particularly advantageous in combating antibiotic resistance, as it reduces the likelihood of bacteria developing resistance mutations.

This compound exerts its antibacterial effects primarily through the inhibition of DNA gyrase and topo IV, both essential for bacterial cell survival. These enzymes are responsible for managing DNA supercoiling and resolving DNA tangles during replication and transcription. By inhibiting these enzymes, this compound leads to the stabilization of single-strand breaks in bacterial DNA, ultimately resulting in cell death .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The compound consists of three main components:

  • Left-Hand Side (LHS) : Typically a heteroaromatic structure that intercalates into DNA.
  • Right-Hand Side (RHS) : A hydrophobic moiety that binds to the active site of the target enzyme.
  • Linker : Connects the LHS and RHS, influencing binding efficiency and specificity.

The optimization of these components has been shown to enhance the potency and selectivity of NBTIs against various bacterial strains. For instance, modifications in the RHS have been linked to improved binding affinity to the hydrophobic pockets of both DNA gyrase and topo IV .

Antibacterial Efficacy

This compound has demonstrated potent antibacterial activity across multiple Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Staphylococcus aureus0.015
Streptococcus pneumoniae0.03
Enterococcus faecalis0.125

These values suggest that this compound is effective at low concentrations, highlighting its potential for clinical application against resistant bacterial strains .

Clinical Trials

Recent clinical trials involving NBTIs have focused on assessing their safety and efficacy in humans. For instance, gepotidacin, a related NBTI, has shown promising results in Phase 2 trials for treating uncomplicated urinary tract infections caused by E. coli. Although this compound has not yet reached clinical trial stages, its preclinical data suggest a strong potential for similar outcomes .

Resistance Studies

Studies have indicated that NBTIs like this compound have lower frequencies of resistance compared to traditional antibiotics. This is attributed to their dual-targeting mechanism, which complicates the development of mutations that confer resistance. In laboratory settings, bacteria exposed to this compound showed minimal resistance development even after prolonged exposure .

Properties

Molecular Formula

C22H24FN5O5S

Molecular Weight

489.5 g/mol

IUPAC Name

(1S)-1-[5-(6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-ylmethylamino)-1,3-dioxan-2-yl]-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethanol

InChI

InChI=1S/C22H24FN5O5S/c1-30-19-3-2-16-20(26-19)14(15(23)9-25-16)7-17(29)22-32-10-13(11-33-22)24-8-12-6-18-21(28-27-12)31-4-5-34-18/h2-3,6,9,13,17,22,24,29H,4-5,7-8,10-11H2,1H3/t13?,17-,22?/m0/s1

InChI Key

QUTCIOKBWBLIHI-YBEBCVOYSA-N

Isomeric SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)C[C@@H](C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)CC(C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.